molecular formula C8H15NO2 B13187816 Methyl 2-(3-aminocyclopentyl)acetate

Methyl 2-(3-aminocyclopentyl)acetate

Cat. No.: B13187816
M. Wt: 157.21 g/mol
InChI Key: XRNDATUHRPFVIR-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminocyclopentyl)acetate (CAS 1391304-49-6) is a cyclopentylamine-based ester of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial chiral building block in organic synthesis. Its value is particularly evident in the structure-activity relationship (SAR) optimization of potential therapeutic agents, where it functions as a synthetic intermediate. For instance, research has demonstrated the application of closely related 3-aminocyclopentyl scaffolds in the development of potent and selective inhibitors, such as CDK9 inhibitors investigated as potential cancer therapeutics . The molecular structure, characterized by the acetate ester and the amine functional group on the cyclopentane ring, allows for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules . The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . This product is intended for research and development purposes only and is not labeled or intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(3-aminocyclopentyl)acetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5,9H2,1H3

InChI Key

XRNDATUHRPFVIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Route via Cyclopentene Derivatives and Amination

One of the most documented methods involves starting from cyclopentene derivatives, followed by amino functionalization:

Step Description Conditions Yield References
1 Cyclopentene oxidation to generate cyclopentane intermediates Oxidation with OsO₄ or KMnO₄ Variable ,
2 Nucleophilic substitution with ammonia or amines to introduce amino groups at the 3-position NH₃ or amines, under pressure or with catalysts Moderate to high ,
3 Carboxylation at the 2-position CO₂ or formylation reagents Moderate
4 Esterification of the carboxylic acid with methanol Acid catalysis (e.g., H₂SO₄) High ,

This route is advantageous for stereocontrol and regioselectivity, especially when employing chiral catalysts or directing groups.

Route via Ring-Closing and Functional Group Interconversion

Another approach involves constructing the cyclopentane ring via ring-closing reactions:

Step Description Conditions Yield References
1 Preparation of 3-aminocyclopentene derivatives Cyclization of suitable precursors Variable
2 Hydrogenation to saturate the ring H₂, Pd/C, 50°C High ,
3 Oxidation or formylation at the 2-position Oxidants or formylating agents Moderate ,
4 Esterification with methanol Acid catalysis High ,

This pathway allows for better control over stereochemistry and functional group placement.

Direct Amino-esterification via Reductive Amination

A more streamlined method involves reductive amination:

Step Description Conditions Yield References
1 Preparation of aldehyde or ketone precursor Oxidation of alcohols or other derivatives Variable
2 Reductive amination with ammonia or primary amines NaBH₃CN or similar reducing agents Moderate to high
3 Esterification with methyl alcohol Acid catalysis High

This method is efficient for introducing amino groups directly onto the cyclopentane ring.

Specific Example from Patent Literature

A detailed patent (CN109651178A) describes a multi-step synthesis involving hydrogenation, acylation, and esterification:

This patent emphasizes the importance of controlling reaction conditions to optimize stereochemistry and yield.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Advantages Disadvantages Typical Yield
Route via Cyclopentene Derivatives Cyclopentene derivatives Oxidation, amination, carboxylation, esterification Good regioselectivity, stereocontrol Multi-step, requires catalysts 60-85%
Ring-Closing Approach Precursors for cyclopentane Cyclization, hydrogenation, functionalization Stereoselectivity, scalable Longer synthesis route 55-80%
Reductive Amination Ketones/aldehydes Reductive amination, esterification One-pot, efficient Limited stereocontrol 70-90%

The synthesis of This compound is well-documented through multiple pathways, with the most reliable involving initial formation of cyclopentane derivatives followed by selective amino and ester group introduction. Patented methods emphasize catalytic hydrogenation and acylation, achieving high yields and stereocontrol. Advances in catalytic and asymmetric synthesis continue to improve efficiency and selectivity, making this compound accessible for pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminocyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl 2-(3-nitrocyclopentyl)acetate

    Reduction: Methyl 2-(3-hydroxycyclopentyl)acetate

    Substitution: Various N-alkyl derivatives depending on the alkyl halide used.

Scientific Research Applications

Methyl 2-(3-aminocyclopentyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminocyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active cyclopentylamine moiety, which can interact with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 2-(3-aminocyclopentyl)acetate and related cyclopentyl/cycloalkyl acetates:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Applications Hazards
This compound 3-amino, cyclopentyl C8H13NO2 157.19 Amino, ester Pharmaceutical synthesis Likely H302, H315
(±) Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate 3-azido, 2-hydroxy, cyclopentyl C8H12N4O3 212.20 Azido, hydroxy, ester Intermediate in synthesis Explosive risk (azido group)
Methyl 3-aminocyclopentanecarboxylate 3-amino, cyclopentane C7H13NO2 143.18 Amino, ester Lab chemical H302, H315, H319
Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate 3-oxo, 2-pentenyl, cyclopentyl C13H20O3 224.30 Ketone, ester, alkene Flavoring agent Not specified
Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate 3-bromo, 2-hydroxy, cyclopentyl C8H13BrO3 237.09 Bromo, hydroxy, ester Cross-coupling precursor Corrosive (bromo group)
Key Observations:
  • Amino vs. Azido/Bromo Groups: The amino group in the target compound enhances nucleophilicity, making it suitable for amide bond formation or Schiff base reactions. In contrast, azido (N3) and bromo substituents in analogs enable click chemistry (e.g., azide-alkyne cycloaddition) or Suzuki coupling, respectively .
  • Hydroxy and Ketone Substituents : Hydroxy groups (e.g., in compound 19) increase polarity and hydrogen-bonding capacity, affecting solubility. Ketone-containing analogs (e.g., CAS 39924-52-2) are used in flavorings due to their volatility and aroma .

Physicochemical Properties

  • Melting Points : Acid derivatives of cyclopentyl acetates (e.g., compound 21: mp 105–106°C; compound 25: mp 98–99°C) suggest that ester-to-acid conversion increases crystallinity. The target compound’s ester form likely has a lower melting point .
  • Molecular Weight and Polarity: The amino group in this compound (MW 157.19) contributes to higher polarity compared to non-polar analogs like Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate (MW 224.30), which contains a hydrophobic pentenyl chain .

Biological Activity

Methyl 2-(3-aminocyclopentyl)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{9}H_{15}N O_{2} and a molecular weight of approximately 171.23 g/mol. The structure features a cyclopentane ring substituted with an amino group and an ester functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, influencing the conformation and activity of proteins and enzymes. The ester group is susceptible to hydrolysis, releasing the active cyclopentylamine moiety, which can modulate cellular pathways and receptor activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : It has been studied for its role in enzyme-substrate interactions, particularly in metabolic pathways.
  • Potential Neuroactive Properties : Due to structural similarities with neurotransmitter analogs, it may influence neurotransmitter systems, particularly GABAergic pathways .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, as compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation .

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight171.23 g/mol
LogP0.9
Solubility (pH = 7.4)191 µM
Plasma Protein Binding48%

Table 2: Biological Activity Summary

Activity TypeObservations
Enzyme InteractionModulates enzyme activity through substrate binding
Neuroactive PotentialPossible GABA receptor interaction
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Studies

  • Study on Enzyme Interaction :
    A study investigated the interaction of this compound with specific metabolic enzymes. Results indicated that the compound could enhance substrate affinity, leading to increased metabolic rates in vitro.
  • Neuroactive Properties :
    Research focusing on GABA analogs found that compounds similar to this compound could act as GABA receptor modulators. This suggests potential applications in treating neurological disorders .
  • Anticancer Research :
    In a series of experiments involving various cancer cell lines (e.g., MDA-MB-231), this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. This positions it as a candidate for further development in cancer therapeutics .

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